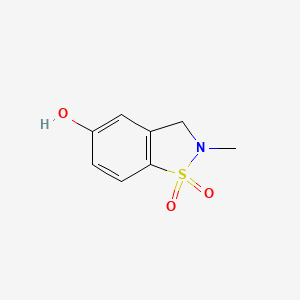
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide is a complex organic molecule that features a diverse array of functional groups. It boasts a unique structure combining a furan ring, a pyrazole ring, and a chromone derivative, making it a molecule of interest in various fields of scientific research.
Métodos De Preparación
Synthetic routes and reaction conditions: To prepare N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide, a multi-step synthetic route is required. One potential pathway involves the synthesis of the intermediate compounds such as 4-(furan-3-yl)-1H-pyrazole and 4-oxo-4H-chromene-2-carboxylic acid.
Step 1: : Synthesis of 4-(furan-3-yl)-1H-pyrazole
Starting with furan-3-carboxaldehyde, a pyrazole ring is introduced via a condensation reaction with hydrazine.
Reaction Conditions: Catalysis with acetic acid at 80°C for several hours.
Step 2: : Synthesis of 4-oxo-4H-chromene-2-carboxylic acid
Starting from a suitable chromone precursor, oxidation is performed using potassium permanganate.
Reaction Conditions: Room temperature and aqueous medium.
Step 3: : Coupling Reaction
The two intermediates are then coupled using a peptide coupling reagent such as EDCI and HOBt.
Reaction Conditions: Solvent like dichloromethane and room temperature.
Industrial Production Methods: Industrial production may involve optimization of these synthetic steps for large-scale output. This would include optimizing reaction conditions, solvents, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of reactions it undergoes
Oxidation and Reduction: : The compound can undergo various oxidation and reduction reactions due to the presence of reactive functional groups such as the furan ring and pyrazole ring.
Substitution Reactions: : The presence of multiple aromatic rings allows for electrophilic and nucleophilic substitution reactions.
Amidation and Hydrolysis: : The carboxamide group can engage in hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Halogenated reagents, strong acids/bases.
Major Products Formed
Hydroxylated derivatives, reduced pyrazole derivatives, substituted furan compounds.
Aplicaciones Científicas De Investigación
Chemistry: : The compound's structure allows it to serve as a ligand in coordination chemistry, forming complexes with transition metals. Biology : In biological research, it can act as a probe to study enzyme interactions due to its multiple functional groups. Medicine : It shows potential as a therapeutic agent, particularly in anti-inflammatory and anticancer studies due to its ability to interact with specific biological pathways. Industry : It may be used in the development of advanced materials or as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
Molecular Targets and Pathways: The compound exerts its effects primarily through interaction with biological macromolecules such as enzymes and receptors. It can inhibit specific enzymes by binding to their active sites or allosteric sites, thus modulating their activity. The pathways involved include:
Anti-inflammatory Pathways: : Inhibition of cyclooxygenase (COX) enzymes.
Anticancer Pathways: : Disruption of cell signaling pathways like PI3K/AKT.
Comparación Con Compuestos Similares
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide stands out due to its unique combination of a furan ring, pyrazole ring, and chromone derivative.
Similar Compounds
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-sulfonamide: : Similar structure but with a sulfonamide group.
2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4H-chromen-4-one: : Lacks the carboxamide group but shares the core structure.
These similarities highlight the compound's unique structure and potential for diverse scientific applications. Whether in the lab or industrial settings, this compound is poised to make a significant impact.
Propiedades
IUPAC Name |
N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c23-16-9-18(26-17-4-2-1-3-15(16)17)19(24)20-6-7-22-11-14(10-21-22)13-5-8-25-12-13/h1-5,8-12H,6-7H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYIPQBWOAQWUPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCCN3C=C(C=N3)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-methoxy-N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2968177.png)

![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide](/img/structure/B2968180.png)



![9-(3-chloro-4-methylphenyl)-1-methyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2968186.png)
![4-({4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}methyl)-1-methylpyrrolidin-2-one](/img/structure/B2968187.png)
![N-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2968189.png)



![1-[2-(trifluoromethyl)phenyl]-3-(2,2,4-trimethyl-3H-1-benzofuran-7-yl)urea](/img/structure/B2968197.png)

